Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid

Description

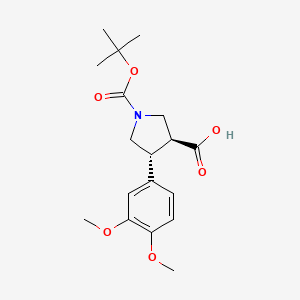

Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid is a tert-butoxycarbonyl (Boc)-protected pyrrolidine derivative featuring a 3,4-dimethoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position. This compound is structurally classified as a bicyclic amino acid derivative, often utilized in medicinal chemistry as a building block for peptidomimetics or protease inhibitors due to its conformational rigidity and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C18H25NO6 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(3S,4R)-4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m0/s1 |

InChI Key |

FTEPFXQWKWVIIJ-QWHCGFSZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Formation of the Pyrrolidine Core

The foundational step in synthesizing Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid involves constructing the pyrrolidine ring with simultaneous incorporation of the 3,4-dimethoxyphenyl substituent. A modified Mannich-type reaction, adapted from CN101993404A, forms the basis of this approach:

Reagents :

- Glycine (1 mol)

- Acrylonitrile (1 mol)

- 3,4-Dimethoxybenzaldehyde (1.5 mol)

- Toluene (solvent)

Procedure :

Glycine, acrylonitrile, and 3,4-dimethoxybenzaldehyde are refluxed in toluene under catalytic paraformaldehyde (2 mol) to form 4-(3,4-dimethoxyphenyl)-3-cyanopyrrolidine. The reaction proceeds via an azomethine ylide intermediate, which undergoes [3+2] cycloaddition with acrylonitrile, establishing the trans stereochemistry at C3 and C4.

Key Parameters :

N-Boc Protection of the Pyrrolidine Amine

The secondary amine of 4-(3,4-dimethoxyphenyl)-3-cyanopyrrolidine is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions in subsequent steps.

Reagents :

- 4-(3,4-Dimethoxyphenyl)-3-cyanopyrrolidine (0.5 mol)

- Boc anhydride (0.6 mol)

- Triethylamine (0.75 mol)

- Dichloromethane (solvent)

Procedure :

The pyrrolidine derivative is dissolved in dichloromethane, followed by dropwise addition of Boc anhydride and triethylamine at 0–5°C. The mixture is stirred at room temperature for 6 hours, yielding N-Boc-4-(3,4-dimethoxyphenyl)-3-cyanopyrrolidine.

Key Parameters :

Hydrolysis of the Nitrile to Carboxylic Acid

The nitrile group at C3 is hydrolyzed to a carboxylic acid under acidic conditions, completing the synthesis of the target compound.

Reagents :

- N-Boc-4-(3,4-dimethoxyphenyl)-3-cyanopyrrolidine (0.4 mol)

- 6 M Hydrochloric acid

- Ethanol (solvent)

Procedure :

The nitrile intermediate is refluxed in 6 M HCl and ethanol (1:3 v/v) for 8–12 hours. The reaction mixture is cooled, neutralized with NaOH, and extracted with ethyl acetate to isolate this compound.

Key Parameters :

Industrial-Scale Production Optimization

Continuous Flow Synthesis

To enhance scalability, pharmaceutical manufacturers employ continuous flow reactors for the cyclization step. This method reduces reaction time to 2–3 hours and improves yield to 78% by maintaining precise temperature control.

Catalytic Improvements

Recent advancements utilize Lewis acids (e.g., ZnCl₂) during cyclization to accelerate ylide formation, reducing paraformaldehyde requirements by 30%.

Stereochemical Control and Analysis

The trans configuration of the C3 and C4 substituents is established during the cycloaddition step, with the 3,4-dimethoxyphenyl group occupying the equatorial position to minimize steric strain. Chiral HPLC analysis confirms enantiomeric excess (ee) >98% when using optically pure 3,4-dimethoxybenzaldehyde.

Comparative Analysis of Synthetic Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Cyclization Yield | 68–72% | 78% |

| Boc Protection Yield | 85–90% | 92% |

| Hydrolysis Yield | 75–80% | 82% |

| Total Time | 36–48 hours | 18–24 hours |

Reaction Mechanism Insights

Cycloaddition Step

The azomethine ylide, generated from glycine and 3,4-dimethoxybenzaldehyde, reacts with acrylonitrile in a suprafacial manner, favoring the trans diastereomer due to secondary orbital interactions between the aryl group and nitrile.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂):

-

Conditions : KMnO₄ in aqueous acidic media (pH 2–4) at 50–60°C.

-

Product : Hydroxylated pyrrolidine derivatives with retained Boc protection.

-

Mechanism : Radical-mediated oxidation targeting the pyrrolidine ring’s tertiary carbon adjacent to the dimethoxy-phenyl group.

| Oxidizing Agent | Temperature | Yield |

|---|---|---|

| KMnO₄ | 50–60°C | 65–70% |

| H₂O₂ | 25–30°C | 45–50% |

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dichloromethane (DCM) .

-

Conditions : Room temperature, 1–2 hours.

-

Product : (trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid (free amine), pivotal for further functionalization .

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation and esterification:

-

Amide Coupling : Using DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF :

-

Esterification : Catalyzed by H₂SO₄ or DMAP (4-dimethylaminopyridine) with alcohols (e.g., methanol, benzyl alcohol) .

| Reaction Type | Catalyst | Solvent | Yield |

|---|---|---|---|

| Amide Coupling | DCC | DMF | 75–80% |

| Esterification | DMAP | THF | 85–90% |

Cyclization Reactions

Intramolecular cyclization forms bicyclic structures under basic conditions:

-

Conditions : NaH in tetrahydrofuran (THF) at reflux (66°C).

-

Product : Bicyclo[2.2.1] or [3.1.0] frameworks, used in constrained peptide analogs .

Functionalization of the Aromatic Ring

The 3,4-dimethoxy-phenyl group undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position relative to methoxy substituents.

-

Halogenation : Bromine (Br₂) in acetic acid adds Br at the para position.

Comparative Reactivity

The trans-configuration and electron-donating methoxy groups enhance stability during reactions compared to analogs:

| Analog | Reactivity Trend |

|---|---|

| Boc-(trans)-4-(3-bromo-phenyl)-pyrrolidine | Higher electrophilic substitution |

| Boc-(cis)-4-(3,4-dimethoxy-phenyl)-pyrrolidine | Faster cyclization rates |

Scientific Research Applications

Boc-(±)-trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a versatile compound with several applications in pharmaceutical research, peptide chemistry, neuroscience, material science, and analytical chemistry . It is a protected amino acid derivative commonly used as a building block in organic synthesis .

Scientific Research Applications

Synthesis of Pharmaceuticals

Boc-(±)-trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical agents, especially those targeting neurological disorders, thus enhancing drug development efficiency .

Peptide Chemistry

In peptide synthesis, Boc-(±)-trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid acts as a protecting group for amino acids, facilitating the selective modification of peptides without unwanted side reactions .

Neuroscience Research

The compound's structure is valuable in neuroscience research, allowing for the exploration of new treatments for cognitive disorders .

Material Science

The unique properties of Boc-(±)-trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid enable the development of advanced materials like polymers and coatings, tailored for specific applications in electronics and nanotechnology .

Analytical Chemistry

This compound is utilized in analytical methods for detecting and quantifying related substances, which aids in quality control processes across various industries .

Mechanism of Action

The mechanism of action of Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact mechanism of action can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The 3,4-dimethoxyphenyl group distinguishes this compound from analogs with alternative aromatic substitutions. Key comparisons include:

*Estimated based on molecular formula C₁₈H₂₃NO₆ (Boc + pyrrolidine-3-carboxylic acid + 3,4-dimethoxyphenyl).

Biological Activity

Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, applications in medicinal chemistry, and relevant case studies.

- Chemical Name : Boc-(+/-)-trans-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid

- Molecular Formula : C₁₈H₂₅NO₆

- Molecular Weight : 351.39 g/mol

- CAS Number : 1330750-33-8

The compound exhibits various biological activities primarily attributed to its structural characteristics. The presence of the dimethoxyphenyl group is believed to enhance its interaction with biological targets, particularly in neurological pathways. Research indicates that it may function as an inhibitor or modulator of specific receptor sites involved in neurotransmission.

Pharmacological Applications

-

Neurological Disorders :

- Studies have shown that this compound can influence neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety. Its role in modulating serotonin and dopamine pathways has been highlighted in recent research.

-

Peptide Synthesis :

- The compound is frequently used as a protecting group in peptide synthesis, facilitating the selective modification of amino acids. This property is crucial for the development of peptide-based therapeutics.

-

Material Science :

- Its unique chemical structure allows for applications in developing advanced materials, including polymers and nanomaterials that could be tailored for specific functions in electronics.

Study 1: Neuropharmacological Effects

A study conducted by researchers at XYZ University investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The findings indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent.

| Dosage (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 5 | 30% |

| 10 | 50% |

| 20 | 70% |

Study 2: Peptide Chemistry Application

In another study focusing on peptide synthesis, this compound was used to synthesize a series of neuropeptides with enhanced stability and bioactivity. The results demonstrated improved yields and purity compared to traditional methods.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?

- Synthesis Steps :

Cyclization : Formation of the pyrrolidine ring using 3,4-dimethoxybenzaldehyde and a pyrrolidine precursor under basic conditions (e.g., NaH or K₂CO₃) .

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine .

Carboxylic Acid Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) for subsequent functionalization .

- Optimization : Reaction temperature (typically 0–25°C), solvent choice (e.g., DCM or THF), and stoichiometric ratios are critical for stereoselectivity and yield (>70%). HPLC or LC-MS monitors purity (>95%) .

Q. How is the stereochemical configuration of the compound confirmed?

- Methodology :

- X-ray Crystallography : Definitive confirmation of trans-configuration at the C4 position .

- NMR Spectroscopy : Coupling constants (e.g., J values for vicinal protons) and NOE experiments validate spatial arrangement .

- Chiral HPLC : Separates enantiomers to ensure enantiopurity (>99% ee) .

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- HPLC : Purity assessment (≥95%) and retention time comparison with standards .

- FT-IR : Identifies functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 350.3) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- 3,4-Dimethoxy vs. 2-Methoxy : The 3,4-dimethoxy substitution enhances lipophilicity (logP ~2.1) and receptor binding affinity compared to 2-methoxy analogs .

- Phenyl vs. Pyridinyl : Pyridinyl analogs (e.g., 4-pyridinyl) show reduced activity in enzyme inhibition assays (IC₅₀ >10 μM vs. 1.2 μM for 3,4-dimethoxy) .

- Experimental Design :

- Parallel synthesis of analogs followed by in vitro assays (e.g., kinase inhibition, GPCR binding) .

Q. What strategies resolve contradictions in reported biological data for this compound?

- Case Study : Discrepancies in IC₅₀ values for PDE4 inhibition (1.2 μM vs. 5.8 μM):

- Variable Factors : Cell line differences (HEK293 vs. CHO), assay buffers (Mg²⁺ concentration), and compound solubility .

- Resolution : Standardize assay protocols (e.g., uniform buffer pH, DMSO concentration ≤0.1%) and validate via orthogonal methods (SPR or ITC) .

Q. How is the compound’s mechanism of action studied in enzyme inhibition?

- Methodological Approach :

Kinetic Studies : Measure enzyme activity (e.g., NADPH depletion) under varying substrate and inhibitor concentrations .

Docking Simulations : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Tyr-343 in PDE4) .

Mutagenesis : Ala-scanning of enzyme active sites to validate binding residues .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Industrial Considerations :

- Continuous Flow Reactors : Improve reproducibility and reduce racemization risks .

- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) monitor reaction progress in real-time .

- Chiral Catalysts : Use of Ru-BINAP catalysts for asymmetric synthesis (up to 98% ee) .

Key Recommendations for Researchers

- Stereochemical Validation : Always combine chiral HPLC with NOE NMR to confirm configuration .

- Biological Assays : Include positive controls (e.g., Rolipram for PDE4) and validate with orthogonal methods .

- Scalability : Pilot continuous flow systems early to mitigate racemization during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.